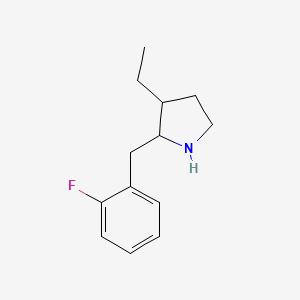

3-Ethyl-2-(2-fluorobenzyl)pyrrolidine

Description

3-Ethyl-2-(2-fluorobenzyl)pyrrolidine is a pyrrolidine derivative featuring an ethyl group at the C3 position and a 2-fluorobenzyl substituent at the C2 position. Pyrrolidine, a five-membered saturated nitrogen heterocycle, is a common scaffold in medicinal chemistry due to its conformational rigidity and ability to modulate pharmacokinetic properties.

Properties

Molecular Formula |

C13H18FN |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

3-ethyl-2-[(2-fluorophenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C13H18FN/c1-2-10-7-8-15-13(10)9-11-5-3-4-6-12(11)14/h3-6,10,13,15H,2,7-9H2,1H3 |

InChI Key |

XTKLLGIUNBSPQU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCNC1CC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-(2-fluorobenzyl)pyrrolidine typically involves the reaction of 2-fluorobenzyl chloride with 3-ethylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-(2-fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Ammonia (NH3), thiols (RSH)

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Amines

Substitution: Substituted benzyl derivatives

Scientific Research Applications

3-Ethyl-2-(2-fluorobenzyl)pyrrolidine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(2-fluorobenzyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Ethyl-2-(2-fluorobenzyl)pyrrolidine can be contextualized against related pyrrolidine derivatives, as illustrated below:

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Observations:

Substituent Effects :

- Fluorinated Groups : The 2-fluorobenzyl group in the target compound may enhance aromatic π-π interactions in receptor binding compared to aliphatic fluorination (e.g., compound 29). Fluorine’s electron-withdrawing nature could also reduce metabolic degradation .

- Alkyl Chains : The ethyl group at C3 may provide optimal steric bulk compared to smaller (methyl) or bulkier substituents, balancing lipophilicity and steric hindrance .

Stereochemical Considerations: Stereoselective synthesis methods (e.g., cyclization of acyclic precursors) are critical for achieving enantiomerically pure pyrrolidine derivatives, as seen in compound 30 .

Ring Modifications :

- Replacing pyrrolidine with D-proline (compound 31) led to a marked loss in potency, underscoring the importance of the pyrrolidine ring’s geometry and nitrogen positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.